Lifirafenib is synthesized as a synthetic organic compound and falls under the category of diarylethers. Its IUPAC name is 5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one . The compound is currently undergoing various clinical trials to assess its efficacy and safety in treating different types of cancer.
The synthesis of Lifirafenib involves several complex chemical reactions. The initial synthetic route reported by Eli Lilly consists of multiple steps:
Alternative synthetic routes have been developed to optimize yield and reduce costs for commercial production .
Lifirafenib has a complex molecular structure characterized by several functional groups. Its molecular formula is with a molecular weight of approximately 478.13 g/mol . Key structural features include:
The compound's structure includes a trifluoromethyl group and several aromatic rings, contributing to its biological activity.
Lifirafenib participates in various chemical reactions during its synthesis and potential metabolic pathways:
The compound's stability and reactivity are influenced by its functional groups, particularly the trifluoromethyl moiety which enhances biological activity.
Lifirafenib functions as a reversible inhibitor of several kinases involved in tumor proliferation and survival:
The compound's mechanism involves binding to these kinases and preventing their activation, thereby reducing tumor cell proliferation.
Lifirafenib exhibits several notable physical and chemical properties:
Lifirafenib is primarily being investigated for its therapeutic applications in oncology:
Ongoing clinical trials aim to establish Lifirafenib's safety profile and therapeutic potential against resistant cancer types driven by specific genetic mutations .
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4